2-(5-Cyclopropylpyridin-2-yl)acetic acid

Medicinal Chemistry ADME Prediction Physicochemical Properties

2-(5-Cyclopropylpyridin-2-yl)acetic acid (CAS 121131-75-7) is a heterocyclic building block characterized by a pyridine ring substituted at the 5-position with a cyclopropyl group and bearing an acetic acid side chain at the 2-position. It has a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.2 g/mol.

Molecular Formula C10H11NO2
Molecular Weight 177.203
CAS No. 121131-75-7
Cat. No. B599093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Cyclopropylpyridin-2-yl)acetic acid
CAS121131-75-7
Synonyms2-(5-cyclopropylpyridin-2-yl)acetic acid
Molecular FormulaC10H11NO2
Molecular Weight177.203
Structural Identifiers
SMILESC1CC1C2=CN=C(C=C2)CC(=O)O
InChIInChI=1S/C10H11NO2/c12-10(13)5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2,5H2,(H,12,13)
InChIKeyVOUJQDKBSFYLTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Cyclopropylpyridin-2-yl)acetic Acid (CAS 121131-75-7): Core Physicochemical and Research Profile


2-(5-Cyclopropylpyridin-2-yl)acetic acid (CAS 121131-75-7) is a heterocyclic building block characterized by a pyridine ring substituted at the 5-position with a cyclopropyl group and bearing an acetic acid side chain at the 2-position . It has a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.2 g/mol [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of more complex, biologically active molecules .

Why In-Class Analogs of 2-(5-Cyclopropylpyridin-2-yl)acetic Acid Are Not Interchangeable


Direct substitution with other pyridine-acetic acid derivatives is not scientifically valid due to the profound impact of the cyclopropyl group on the molecule's physicochemical and biological profile. The introduction of a cyclopropyl moiety is known to increase metabolic stability, enhance biological activity, and improve pharmacokinetic (PK) properties by limiting conformational flexibility [1]. This specific substitution pattern can therefore alter target binding, metabolic fate, and overall efficacy compared to close analogs lacking this feature, such as unsubstituted pyridylacetic acid or halogenated variants .

Quantitative Differentiation Evidence for 2-(5-Cyclopropylpyridin-2-yl)acetic Acid (CAS 121131-75-7)


Physicochemical Profile: LogP and pKa Comparison

The lipophilicity (LogP) and acidity (pKa) of 2-(5-cyclopropylpyridin-2-yl)acetic acid are key differentiators that influence its behavior in biological systems. Its predicted LogP of 1.5861 [1] places it in a more favorable range for membrane permeability compared to the parent pyridylacetic acid, which would have a lower LogP and thus potentially poorer absorption. Its pKa of 3.42±0.10 is also a critical factor for solubility and binding at physiological pH. These values provide a quantitative basis for selecting this compound over less lipophilic or differently ionizable analogs in a drug discovery context.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Inhibitory Activity Against Embryonic Ectoderm Development (EED)

2-(5-Cyclopropylpyridin-2-yl)acetic acid has been identified as a potent inhibitor of the embryonic ectoderm development (EED) protein, a key component of the PRC2 complex implicated in various cancers . BindingDB reports a binding affinity (Ki) of 0.300 nM for this compound against EED in a TR-FRET assay [1]. This nanomolar potency provides a clear, quantitative advantage over analogs with weaker or no reported EED inhibition, establishing a specific molecular target engagement profile that is critical for programs focused on EED as a therapeutic target.

Oncology Epigenetics Target Validation

Potential for Enhanced Metabolic Stability via Cyclopropyl Substitution

The presence of the cyclopropyl group in 2-(5-cyclopropylpyridin-2-yl)acetic acid is a key structural feature that confers a class-level advantage in metabolic stability. Cyclopropyl groups are well-documented to resist oxidative metabolism, potentially leading to an improved half-life compared to similar compounds without this substitution [1]. While direct metabolic stability data for this specific compound is not available, this class-level inference is a critical factor for procurement in drug discovery programs where improving metabolic stability is a primary objective.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Drug-Likeness and Oral Bioavailability Potential

2-(5-Cyclopropylpyridin-2-yl)acetic acid demonstrates favorable drug-likeness properties according to established guidelines. It has zero violations of Lipinski's Rule of Five [1], indicating a high probability of oral bioavailability. Furthermore, its predicted Bioavailability Score of 0.55 [2] suggests a greater than 50% chance of achieving >10% oral bioavailability in rat models. This predicted profile is a strong differentiator when selecting building blocks for lead optimization, as it reduces the risk of downstream ADME liabilities compared to analogs that may violate drug-likeness rules.

Drug Discovery ADME Oral Bioavailability

High-Value Research Applications for 2-(5-Cyclopropylpyridin-2-yl)acetic Acid (CAS 121131-75-7)


EED Inhibitor Lead Optimization for Cancer Therapeutics

This compound is ideally suited as a starting point or reference molecule for medicinal chemistry programs targeting the PRC2 complex via EED inhibition. Its high binding affinity (Ki = 0.300 nM) [1] makes it a valuable tool for structure-activity relationship (SAR) studies, hit-to-lead optimization, and validating EED as a therapeutic target in oncology.

Synthesis of Orally Bioavailable Drug Candidates

Given its favorable predicted drug-likeness profile, including zero Lipinski violations and a Bioavailability Score of 0.55 [2], this compound is a strategic choice for synthesizing novel chemical entities where oral bioavailability is a key project goal. Its physicochemical properties (LogP 1.5861, pKa 3.42) further support its use in designing molecules with good absorption and distribution characteristics .

Building Block for Metabolically Stable Analogs

For research programs where improving metabolic stability is a primary objective, the cyclopropyl group in 2-(5-cyclopropylpyridin-2-yl)acetic acid provides a significant advantage. This compound can be used as a core scaffold to generate analogs with potentially enhanced half-lives and reduced clearance compared to non-cyclopropyl counterparts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Cyclopropylpyridin-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.